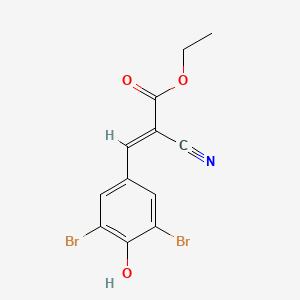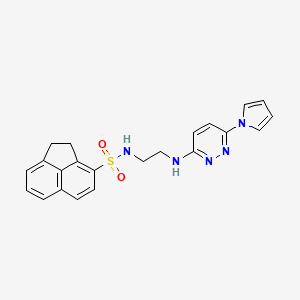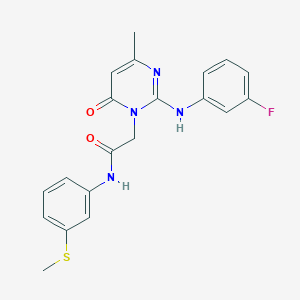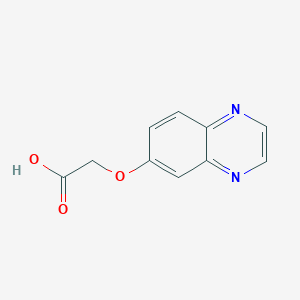![molecular formula C11H15ClIN B2368111 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No. 1820711-89-4](/img/structure/B2368111.png)
3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClIN and a molecular weight of 323.6 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a 3-iodophenylmethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride are not mentioned in the retrieved papers, pyrrolidine derivatives have been reported to exhibit various biological activities . For instance, some pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis
3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Potential in Cancer Treatment
- Application in Cancer Research : A study by Muralidharan, Alagumuthu, and Iyer (2017) demonstrated the synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives using an iodine-catalyzed reaction, which includes a compound structurally similar to 3-[(3-Iodophenyl)methyl]pyrrolidine. These compounds showed promising cytotoxicity against breast and colon cancer cell lines, indicating potential applications in cancer treatment (Muralidharan, Alagumuthu, & Iyer, 2017).
Biological and Pharmacological Activities
- Pyrrolidine Chemistry in Medicine and Industry : Żmigrodzka et al. (2022) highlighted that pyrrolidines, including derivatives like 3-[(3-Iodophenyl)methyl]pyrrolidine, exhibit significant biological effects and have applications in medicine and industry, such as in agrochemicals and dyes. This emphasizes the broader utility of pyrrolidine derivatives in various scientific fields (Żmigrodzka et al., 2022).
Chemical Synthesis and Modification Techniques
- Pyrrolidine Derivatives Synthesis : Nagel and Nedden (1997) explored the synthesis of diastereomeric derivatives of 3-phosphanylpyrrolidine, providing insights into chemical methods that can potentially be applied to synthesize and modify compounds like 3-[(3-Iodophenyl)methyl]pyrrolidine. This research contributes to understanding the chemical properties and synthesis techniques for such compounds (Nagel & Nedden, 1997).
Safety and Hazards
The safety information for 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride are not mentioned in the retrieved papers, the use of pyrrolidine scaffolds in drug discovery is increasing . This suggests that there may be potential for further exploration and development of pyrrolidine derivatives, including 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride, in the field of medicinal chemistry .
Propiedades
IUPAC Name |
3-[(3-iodophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHPOKQKXLZZGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2368029.png)


![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![1-(3-methoxypropyl)-9-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2368039.png)
![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)
![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)

